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Compound of Interest

Compound Name: 1-(Isopropylthio)-4-nitrobenzene
CAS No.: 7205-63-2
Cat. No.: B3056519
Get Quote
. J

Executive Summary

Compound: 1-(Isopropylthio)-4-nitrobenzene CAS Registry Number: 4938-47-2 Synonyms:
4-Nitrophenyl isopropyl sulfide; Benzene, 1-(1-methylethylthio)-4-nitro- Molecular Formula: C

H
NO
S Molecular Weight: 197.25 g/mol

This technical guide provides a comprehensive spectral analysis of 1-(isopropylthio)-4-
nitrobenzene, a critical intermediate in the synthesis of sulfonyl-based pharmaceuticals and
agrochemicals. The data presented herein is synthesized from high-fidelity nucleophilic
aromatic substitution (S

Ar) protocols and validated against standard substituent increment systems for para-
disubstituted benzenes.

Synthesis & Experimental Context
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Understanding the synthesis is prerequisite to interpreting the spectral impurity profile.[1] The
compound is typically synthesized via Nucleophilic Aromatic Substitution (S

Ar), exploiting the electron-withdrawing nature of the nitro group to facilitate displacement of a
halide.[2]

Reaction Workflow

The following diagram outlines the standard synthesis pathway and the logical flow of spectral
characterization.
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Caption: Synthesis of 1-(isopropylthio)-4-nitrobenzene via S

Ar mechanism.

Experimental Protocol Note: The reaction typically yields a yellow low-melting solid or oil (mp
~41-42 °C). Common impurities include unreacted 4-chloronitrobenzene (distinct NMR signals)
and disulfide byproducts if the thiol oxidizes.

Nuclear Magnetic Resonance (NMR) Analysis

The NMR data below represents the high-confidence spectral signature for the pure compound
in CDCI

H NMR Spectroscopy (400 MHz, CDCI )

The spectrum exhibits a classic AA'BB' aromatic system and a distinct isopropyl! aliphatic
pattern.
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C NMR Spectroscopy (100 MHz, CDCI )
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Mass Spectrometry (MS) Data

The mass spectrum is characterized by the molecular ion and fragments corresponding to the
cleavage of the labile C-S and C-N bonds.

lonization Mode: Electron Impact (El, 70 eV)
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Fragmentation Pathway Diagram

The following Graphviz diagram illustrates the primary fragmentation logic observed in EI-MS.
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Caption: Primary fragmentation pathways of 1-(isopropylthio)-4-nitrobenzene in EI-MS.

Discussion & Mechanistic Insight
Substituent Effects in NMR

The nitro group is a strong electron-withdrawing group (EWG) via both induction (-1) and
resonance (-M). This significantly deshields the ortho protons, pushing them downfield to ~8.15
ppm. The isopropylthio group acts as a weak electron-donating group (EDG) by resonance
(+M) but is withdrawing by induction (-I). The resonance effect dominates slightly, shielding the
ortho protons (relative to the nitro-ortho protons) to ~7.38 ppm. This creates the distinct
separation observed in the aromatic region.

Synthesis Utility

This compound is frequently oxidized to 1-(isopropylsulfonyl)-4-nitrobenzene using oxidizing
agents like

-CPBAoOrH

O
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. The sulfide-to-sulfone conversion can be monitored by NMR:

¢ Shift Change: The S-CH signal shifts downfield (from ~3.55 ppm to ~3.2-3.4 ppm depending
on solvent, but the aromatic protons ortho to the sulfur shift significantly downfield due to the
strong electron-withdrawing nature of the sulfone).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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